![molecular formula C23H36N2O4S B12861198 tert-Butyl (S)-1-(((R)-tert-butylsulfinyl)amino)-6-methoxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12861198.png)
tert-Butyl (S)-1-(((R)-tert-butylsulfinyl)amino)-6-methoxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate
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Overview
Description
tert-Butyl (S)-1-((®-tert-butylsulfinyl)amino)-6-methoxy-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is the chemoselective N-tert-butyloxycarbonylation of amines using glycerol as a solvent at room temperature . This method is catalyst-free, efficient, and environmentally benign.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the development of green chemistry protocols can minimize the environmental impact of industrial production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-1-((®-tert-butylsulfinyl)amino)-6-methoxy-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule.
Scientific Research Applications
tert-Butyl (S)-1-((®-tert-butylsulfinyl)amino)-6-methoxy-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a probe to study biological processes involving spirocyclic structures.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-1-((®-tert-butylsulfinyl)amino)-6-methoxy-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic molecules with tert-butyl and sulfinyl functional groups. Examples include:
- tert-Butyl (S)-1-((®-tert-butylsulfinyl)amino)-6-methoxy-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate analogs with different substituents.
- Spirocyclic compounds with different core structures but similar functional groups.
Uniqueness
The uniqueness of tert-Butyl (S)-1-((®-tert-butylsulfinyl)amino)-6-methoxy-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate lies in its specific combination of functional groups and spirocyclic structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications.
Properties
Molecular Formula |
C23H36N2O4S |
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Molecular Weight |
436.6 g/mol |
IUPAC Name |
tert-butyl (1S)-1-(tert-butylsulfinylamino)-6-methoxyspiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C23H36N2O4S/c1-21(2,3)29-20(26)25-12-10-23(11-13-25)15-16-8-9-17(28-7)14-18(16)19(23)24-30(27)22(4,5)6/h8-9,14,19,24H,10-13,15H2,1-7H3/t19-,30?/m1/s1 |
InChI Key |
HKBIALNUFWUEHZ-HZRSZRRBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C([C@H]2NS(=O)C(C)(C)C)C=C(C=C3)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2NS(=O)C(C)(C)C)C=C(C=C3)OC |
Origin of Product |
United States |
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